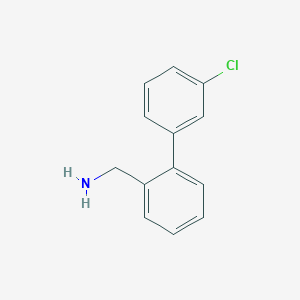
3'-Chlorobiphenyl-2-methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3'-Chlorobiphenyl-2-methylamine: is an organic compound that belongs to the class of aromatic amines It features a methanamine group attached to a biphenyl structure, where one of the phenyl rings is substituted with a chlorine atom at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling Reaction: This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Reductive Amination: Another approach involves the reductive amination of 3-chlorobenzaldehyde with 2-aminobiphenyl.
Industrial Production Methods: Industrial production of 3'-Chlorobiphenyl-2-methylamine often employs large-scale versions of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3'-Chlorobiphenyl-2-methylamine can undergo oxidation reactions to form corresponding imines or nitriles.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, especially at positions ortho and para to the amine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Material Science: It is employed in the synthesis of polymers and advanced materials with specific electronic properties.
Biology and Medicine:
Biochemical Research: It serves as a probe in studying enzyme-substrate interactions and receptor binding.
Industry:
Agrochemicals: Used in the synthesis of herbicides and pesticides.
Dyes and Pigments: Employed in the production of colorants for various applications.
Wirkmechanismus
The mechanism of action of 3'-Chlorobiphenyl-2-methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access . In receptor-mediated pathways, it can modulate signal transduction by binding to receptor sites and altering their conformation .
Vergleich Mit ähnlichen Verbindungen
[2-(3-Chlorophenyl)cyclopropyl]methanamine: Similar structure but with a cyclopropyl group instead of a biphenyl structure.
(3-Chlorophenyl)methanamine: Lacks the additional phenyl ring, making it less complex.
[2-(3-Chlorophenyl)phenyl]ethanamine: Similar structure but with an ethyl group instead of a methanamine group.
Uniqueness:
Structural Complexity: The biphenyl structure of 3'-Chlorobiphenyl-2-methylamine provides unique electronic and steric properties that influence its reactivity and interactions.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound.
Eigenschaften
Molekularformel |
C13H12ClN |
|---|---|
Molekulargewicht |
217.69 g/mol |
IUPAC-Name |
[2-(3-chlorophenyl)phenyl]methanamine |
InChI |
InChI=1S/C13H12ClN/c14-12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-15/h1-8H,9,15H2 |
InChI-Schlüssel |
ZBGKOQLROXQDEJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN)C2=CC(=CC=C2)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)CN)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















